Hydroxysafflor yellow A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

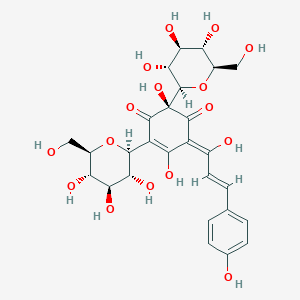

Molecular Formula |

C27H32O16 |

|---|---|

Molecular Weight |

612.5 g/mol |

IUPAC Name |

(2R,6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27+/m1/s1 |

InChI Key |

IAVUBSCVWHLRGE-DVEQXWOTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)[C@@](C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence and Therapeutic Potential of a Promising Natural Compound

Introduction

Hydroxysafflor yellow A (HSYA), a principal active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] Traditionally used in Chinese medicine to promote blood circulation and resolve blood stasis, modern preclinical research has substantiated its therapeutic potential across a range of diseases, including cardiovascular, cerebrovascular, and neurodegenerative disorders, as well as cancer and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the core pharmacological effects of HSYA, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying molecular mechanisms through signaling pathway diagrams to support further research and drug development endeavors.

Core Pharmacological Effects of this compound

HSYA exhibits a diverse array of biological effects, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] These foundational activities underpin its efficacy in various disease models.

Neuroprotective Effects

HSYA has demonstrated significant neuroprotective capabilities in models of cerebral ischemia-reperfusion injury.[6] Its mechanisms of action include reducing oxidative stress, inhibiting neuronal apoptosis, and modulating inflammatory responses within the central nervous system.[6][7]

Experimental Workflow for Middle Cerebral Artery Occlusion (MCAO) Model

Caption: Workflow of the MCAO model to induce focal cerebral ischemia for evaluating HSYA's neuroprotective effects.

Cardioprotective Effects

In the context of cardiovascular diseases, HSYA has been shown to protect against myocardial ischemia/reperfusion injury by reducing infarct size, inhibiting cardiomyocyte apoptosis, and improving cardiac function.[8][9] Its antioxidant and anti-inflammatory actions are central to its cardioprotective mechanisms.

Anti-inflammatory Effects

HSYA exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] This is achieved through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[10]

Anticancer Effects

Emerging evidence suggests that HSYA possesses anticancer properties, demonstrating the ability to inhibit the proliferation and migration of various cancer cell lines.[11] These effects are linked to the induction of apoptosis and the modulation of signaling pathways involved in cell growth and survival.

Quantitative Data on Pharmacological Effects

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of HSYA's efficacy.

Table 1: Neuroprotective Effects of HSYA

| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |

| Rat model of MCAO | 3.0 mg/kg and 6.0 mg/kg (i.v.) | Neurological deficit scores, Infarct area | Significant decrease in neurological deficits and infarct area.[1] | [1] |

| Primary cultured hippocampal neurons (OGD/R) | 40, 60, and 80 µM | Cell viability | Dose-dependent increase in cell viability.[12] | [12] |

| Rat model of spinal cord compression injury | 8 mg/kg and 14 mg/kg (injection) | Levels of MDA, NO, and MPO | Significant decrease in oxidative stress markers.[7] | [7] |

Table 2: Cardioprotective Effects of HSYA

| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |

| Rat model of myocardial ischemia/reperfusion | 4, 8, and 16 mg/kg (i.v.) | Myocardial infarct size, Cardiomyocyte apoptosis | Dose-dependent reduction in infarct size and apoptosis.[9] | [9] |

| H9c2 cardiomyocytes (hypoxia/reoxygenation) | 2.5, 5, and 10 µM | Cell viability, LDH, AST, CK-MB release | Dose-dependent attenuation of myocardial damage and enzyme release.[13] | [13] |

| Rodent models of ischemic heart disease (meta-analysis) | ≤20 mg/kg/d to >40 mg/kg/d | Myocardial infarction size, cTnI, CK-MB | Significant decrease in infarct size and cardiac injury biomarkers.[8] | [8] |

Table 3: Anti-inflammatory Effects of HSYA

| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |

| Hepatocytes (ischemia-reperfusion injury) | 1 to 100 µM | Secretion of TNF-α, IL-1β, IL-6 | Significant reduction in pro-inflammatory cytokine secretion.[14] | [14] |

| Human fetal lung fibroblasts (TNF-α induced) | Not specified | Phosphorylation of IKK and p65, IκBα expression | Inhibition of NF-κB signaling pathway activation.[15] | [15] |

| HK-2 cells (hypoxia/reoxygenation) | 5, 10, and 20 µg/ml | mRNA levels of MCP-1, TNF-α, IL-1β | Dose-dependent decrease in inflammatory cytokine mRNA expression. |

Table 4: Anticancer Effects of HSYA

| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |

| 3T3-L1 preadipocytes | 1 mg/l | Cell viability, Intracellular lipid and triglyceride content | Significant decrease in cell viability and lipid accumulation.[16] | [16] |

| Human umbilical vein smooth muscle cells (CRF serum-induced) | 1, 5, and 25 µM | Cell viability and migration | Inhibition of cell viability and migration.[10] | [10] |

| KYSE-30 esophageal cancer cells | Not specified | Cell proliferation | Inhibition of cancer cell proliferation.[11] | [11] |

Key Signaling Pathways Modulated by HSYA

HSYA exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate the key pathways involved.

PI3K/Akt Signaling Pathway

Caption: HSYA activates the PI3K/Akt pathway, promoting cell survival and inhibiting apoptosis.

NF-κB Signaling Pathway

Caption: HSYA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Detailed Experimental Protocols

To facilitate the replication and further investigation of HSYA's pharmacological effects, this section provides detailed methodologies for key experiments cited in the literature.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To induce focal cerebral ischemia in rodents to evaluate the neuroprotective effects of HSYA.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)

-

Nylon monofilament (4-0) with a rounded tip

-

Surgical instruments

-

HSYA solution

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary ligature around the CCA.

-

Insert the nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After the desired period of ischemia (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Administer HSYA (e.g., 3 or 6 mg/kg) intravenously at the onset of reperfusion.

-

After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.

-

Sacrifice the animal, remove the brain, and slice it into coronal sections.

-

Stain the brain slices with TTC to visualize the infarct area. The non-infarcted tissue will stain red, while the infaracted tissue will remain white.

-

Quantify the infarct volume as a percentage of the total brain volume.

In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cardiomyocytes

Objective: To simulate ischemia/reperfusion injury in cultured cardiomyocytes to assess the cardioprotective effects of HSYA.

Materials:

-

H9c2 rat cardiomyoblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Hypoxia chamber (1% O2, 5% CO2, 94% N2)

-

HSYA solution

-

MTT assay kit for cell viability

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Culture H9c2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of HSYA (e.g., 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).

-

Induce hypoxia by replacing the culture medium with serum-free, glucose-free DMEM and placing the cells in a hypoxia chamber for a defined period (e.g., 6 hours).

-

Initiate reoxygenation by replacing the hypoxic medium with normal culture medium and returning the cells to a normoxic incubator for a set time (e.g., 12 hours).

-

Assess cell viability using the MTT assay, where the reduction of MTT to formazan (B1609692) by viable cells is measured spectrophotometrically.

-

Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity.

Measurement of Inflammatory Cytokines by ELISA

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in biological samples following HSYA treatment.

Materials:

-

Biological samples (e.g., serum, cell culture supernatant)

-

Commercially available ELISA kits for TNF-α and IL-6

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer to prevent non-specific binding.

-

Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add the detection antibody, which is typically biotinylated.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash step, add the substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a multifaceted natural compound with a robust pharmacological profile demonstrated across a wide range of preclinical models. Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, mediated through the modulation of critical signaling pathways such as PI3K/Akt and NF-κB, underscore its significant therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals, paving the way for further investigation into the clinical applications of HSYA in treating a variety of debilitating diseases. Future studies should focus on clinical trials to validate these promising preclinical findings and to establish the safety and efficacy of HSYA in human populations.

References

- 1. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 9. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 14. HSYA from safflower mitigates oxidative stress, inflammation, and apoptosis in liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rwdstco.com [rwdstco.com]

- 16. researchgate.net [researchgate.net]

Hydroxysafflor Yellow A: A Technical Guide to its Botanical Source, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Botanical Source and Origin

Botanical Source

Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside, and it stands as the principal bioactive compound isolated from the flowers of Carthamus tinctorius L.[1][2][3] This plant, commonly known as safflower, is a member of the Compositae (Asteraceae) family.[2] Due to its significant pharmacological activities and relative abundance, HSYA is a key marker for the quality control of safflower in the Chinese Pharmacopoeia.[1]

Origin and Global Distribution

The origins of Carthamus tinctorius L. are traced to West Asia, with regions such as Iran and Turkey considered its likely place of origin.[2] Over centuries of cultivation, its distribution has become global. Safflower is now cultivated on nearly every continent, with significant cultivation in countries including China, India, Mexico, the United States, Russia, and Australia.[2] Its adaptability to arid and semi-arid climates has facilitated its widespread cultivation.

Traditional and Modern Significance

Historically, safflower has been a cornerstone in Traditional Chinese Medicine (TCM) and Persian folk medicine.[1] In TCM, where it is known as "Hong Hua," it has been used for centuries to invigorate blood circulation, eliminate blood stasis, and alleviate pain associated with menstrual disorders and traumatic injuries.[2] Modern pharmacological studies have identified HSYA as the compound responsible for many of these therapeutic effects, particularly its potent antioxidant, anti-inflammatory, and anticoagulant properties that are beneficial in the treatment of cardiovascular and cerebrovascular diseases.[1][2]

Quantitative Data

Content of HSYA and Other Phytochemicals in Carthamus tinctorius

The concentration of HSYA in safflower flowers is highly variable, influenced by factors such as geographical origin, cultivar, and petal color. Darker, redder petals tend to have a higher HSYA content.

| Parameter | Value | Source Plant Details | Reference |

| HSYA Content Range | 0.05 - 14.99 mg/g | 80 safflower cultivars from Africa, America, Asia, and Europe | [2][4] |

| HSYA Content (Hebei Safflower) | 26.943 mg/g | Red-flowered cultivar from China | [2] |

| HSYA Content (Wei Safflower) | 0.472 mg/g | White-flowered cultivar from China | [2] |

| Total Polyphenol Content | 3.5 ± 0.2 g GAE/100 g | C. tinctorius flowers cultivated in Italy | [5] |

| Total Flavonoid Content | 330 ± 23 mg CE/100 g | C. tinctorius flowers cultivated in Italy | [5] |

Extraction Yields of HSYA

The efficiency of HSYA extraction is highly dependent on the methodology employed. Advanced techniques like microwave-assisted and matrix solid-phase dispersion extraction show significantly higher yields compared to traditional water immersion.

| Extraction Method | Yield (%) | Reference |

| Traditional Water Immersion | 0.023 - 0.066% | [2] |

| Smashing Tissue Extraction | 1.359% | [2] |

| MAS-I Microwave Extraction | 6.96% | [2] |

| Matrix Solid-Phase Dispersion (MSPD) | 14.89% | [2] |

| DMSO Extraction | 14.56% | [2][6] |

| Ultrasonic Water Extraction | 62.7% (of HSYA from extract) | [7] |

Pharmacokinetic Parameters of HSYA

HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability, which results in poor oral bioavailability.[2] Various formulations have been developed to improve its absorption.

| Parameter | Species | Value | Dosing and Formulation Notes | Reference |

| Oral Bioavailability | Rat | 1.2% | Standard aqueous solution | [2] |

| Oral Bioavailability | Rat | ~44.4% (37-fold increase) | HSYA-phospholipid complex oil solution | [2][6] |

| Oral Bioavailability | Rat | ~4.76% (3.97-fold increase) | Solid Lipid Nanoparticles (SLNs) | [2][6] |

| Cmax (Oral) | Rat | 0.08 µg/mL | Aqueous solution | [2][6] |

| Cmax (Oral) | Rat | 2.79 µg/mL | HSYA-phospholipid complex oil solution | [2][6] |

| Tmax (Oral) | Rat | ~10 minutes | Safflower extract | [2] |

| Elimination Half-life (t½) | Human | 3.32 h | Intravenous injection (35, 70, 140 mg) | [2] |

| Plasma Protein Binding | Rat | 48.0 - 54.6% | Intravenous injection | [3] |

| Excretion (Urine) | Rat | 52.6 ± 17.9% | Intravenous injection (3 mg/kg) over 48h | [3] |

| Excretion (Feces) | Rat | 8.4 ± 5.3% | Intravenous injection (3 mg/kg) over 48h | [3] |

| Excretion (Bile) | Rat | 1.4 ± 1.0% | Intravenous injection (3 mg/kg) over 24h | [3] |

Experimental Protocols

Extraction and Isolation of HSYA

This protocol describes a common lab-scale method for extracting and purifying HSYA from dried safflower petals for research purposes.

3.1.1 Materials and Equipment

-

Dried flowers of Carthamus tinctorius L.

-

Distilled water

-

D101 Macroporous adsorption resin

-

Sephadex LH-20

-

Rotary evaporator, ultrasonic bath, chromatography columns, freeze-dryer

3.1.2 Protocol Steps

-

Powdering: Shade-dry and powder the fresh flowers of Carthamus tinctorius L.[8]

-

Ultrasonic-Assisted Extraction: Add 10-13 times the volume of water to the powdered safflower. Perform ultrasonic extraction for approximately 50 minutes at a temperature of 40-60°C and a frequency of 40 kHz to obtain the crude aqueous extract.[7]

-

Concentration: Filter the extract and remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield a concentrated residue.[8]

-

Macroporous Resin Chromatography: Dissolve the residue in a small amount of 10% ethanol.[8] Load the solution onto a pre-equilibrated D101 macroporous resin column. Elute with a step-gradient of water-methanol mixtures (e.g., 100:0, 90:10, 80:20, v/v) to separate fractions based on polarity.[8] Collect the fractions containing HSYA, identified by thin-layer chromatography or HPLC.

-

Gel Filtration Chromatography: Further purify the HSYA-rich fraction by loading it onto a Sephadex LH-20 column. Elute with an appropriate solvent (e.g., methanol) to remove smaller molecules and impurities.

-

Final Purification and Lyophilization: The purified HSYA fraction can be subjected to ultrafiltration for further concentration and desalting.[7] Finally, freeze-dry the solution to obtain HSYA as a high-purity powder.[7]

Quantification of HSYA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of HSYA in extracts or biological fluids.

3.2.1 Instrumentation and Conditions

-

HPLC System: Waters 2695 system or equivalent with a PDA detector.[9]

-

Column: Waters SunFire C18 or equivalent (e.g., 4.6 mm × 150 mm, 5 µm).[9]

-

Elution Mode: Isocratic elution with a ratio of A:B:C = 72:26:2.[10] (Note: Gradient elution can also be used, see reference[9][12]).

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25°C.[9]

3.2.2 Sample and Standard Preparation

-

Standard Solution: Accurately weigh a reference standard of HSYA and dissolve it in a suitable solvent (e.g., 25% methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 0.03 to 2.56 mg/L).[10][11]

-

Sample Preparation (Plant Extract): Accurately weigh the freeze-dried and powdered plant material. Extract with a known volume of 25% methanol. Centrifuge the mixture, and filter the supernatant through a 0.22 µm filter before injection.[10]

-

Sample Preparation (Plasma): To a plasma sample, add two volumes of methanol to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Filter the supernatant before injection.[11]

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

The following diagram outlines the general workflow from the raw botanical material to the final quantification of HSYA.

HSYA-Modulated Signaling Pathways

HSYA exerts many of its anti-inflammatory and cytoprotective effects by inhibiting key signaling cascades initiated by inflammatory stimuli or cellular stress.

4.2.1 Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. HSYA has been shown to inhibit this pathway, which is often overactive in cancer and inflammatory conditions.

References

- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carthamus tinctorius L.: Evaluation on Correlations of Hydroxysafflor with Flower Color and the Difference Among Cultivars [iac.iacademic.info]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 7. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 8. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]

- 9. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Physicochemical properties of Hydroxysafflor yellow A

An In-depth Technical Guide on the Physicochemical Properties of Hydroxysafflor Yellow A

Introduction

This compound (HSYA) is a prominent natural pigment and the principal bioactive quinochalcone C-glycoside extracted from the flowers of safflower, Carthamus tinctorius L.[1][2][3][4][5] It is the most abundant constituent among the yellow pigments in safflower, accounting for approximately 85% of the total.[3][6] HSYA is extensively researched for its significant pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticoagulant effects, which make it a compound of great interest for treating cardiovascular and cerebrovascular diseases.[1][4][7] However, its clinical application is often hampered by challenges related to its chemical instability and low oral bioavailability.[1][2][8] This technical guide provides a comprehensive overview of the core physicochemical properties of HSYA, detailed experimental protocols, and insights into its biological mechanisms, intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

HSYA is an orange-yellow, amorphous powder or crystalline substance.[1][3][8][9] Its structure features a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower.[3] The key physicochemical characteristics of HSYA are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₂O₁₆ | [1][2][3][10] |

| Molecular Weight | 612.53 g/mol | [10][11] |

| Appearance | Orange-yellow amorphous powder or needle-like crystals | [3][8][9] |

| Melting Point | 184-186 °C | [10][11] |

| UV-Vis λmax | 403 nm | [1][2] |

| pKa (Predicted) | 4.50 ± 1.00 | [8] |

| Solubility | Highly soluble in water; Soluble in DMSO; Poorly soluble in lipophilic solvents (ethyl acetate, ether, benzene, chloroform) | [1][2][3][8][12] |

| CAS Registry Number | 78281-02-4 | [10] |

Spectroscopic Profile

The structural elucidation and quantification of HSYA rely on several key spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : HSYA exhibits a maximum absorption (λmax) at 403 nm, which is attributed to its extensive p-conjugated system coupled with multiple hydroxyl groups.[1][2]

-

Mass Spectrometry (MS) : In mass spectrometry, HSYA is typically detected as protonated or deprotonated molecular ions. Common adducts include [M+H]⁺ at m/z 613 and [M-H]⁻ at m/z 611.[13] High-resolution ESI-MS has identified the [M-H]⁻ ion at an m/z of 611.1450.[9] For quantitative analysis using tandem MS (MS/MS), the ion transition m/z 611.3 → 491.2 is frequently monitored.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies, particularly in solvents like DMSO-d₆, pyridine-d₅, and CD₃OH, have been crucial in defining the precise structure of HSYA.[15][16][17] These studies revealed that HSYA exists in solution as a mixture of two keto-enol tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer.[15][16]

-

Infrared (IR) Spectroscopy : The IR spectrum of HSYA shows characteristic absorption bands. In a KBr pellet, key peaks are observed at 3384 cm⁻¹ (O-H stretching), 2928 cm⁻¹ (C-H stretching), 1625 cm⁻¹ (C=O stretching), 1605 and 1519 cm⁻¹ (aromatic C=C stretching).[9]

Stability Profile

A critical aspect of HSYA for drug development is its inherent instability.

-

Effect of pH : HSYA is unstable under both strong acidic (pH ≤ 3.0) and alkaline (pH > 7.0) conditions.[3][8][18] It is reported to be most unstable at a pH of 9 in an aqueous solution.[13]

-

Effect of Temperature : The compound degrades at high temperatures, typically above 60°C.[18] The degradation follows first-order kinetics, with a calculated activation energy of 78.53 kJ·mol⁻¹ in aqueous solution.[13]

-

Effect of Light : HSYA is sensitive to light and should be stored in dark conditions to prevent degradation.[1][8] Its stability can be improved by the addition of agents like ethylenediamine (B42938) tetra-acetic acid (EDTA) and ascorbic acid.[8]

Experimental Protocol: Stability Assessment of HSYA

This protocol outlines a general method for assessing the stability of HSYA under various stress conditions, based on established practices.[13][18]

-

Preparation of Stock Solution : Prepare a stock solution of HSYA in purified water or a relevant buffer system at a known concentration.

-

Stress Conditions :

-

pH : Aliquot the stock solution into different buffer systems (e.g., pH 2, 4, 7, 9, 12) and incubate at a constant temperature (e.g., 25°C).

-

Temperature : Incubate aliquots of the stock solution (at a stable pH, e.g., 6.0) at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

-

Light : Expose an aliquot of the stock solution to a controlled light source (following ICH Q1B guidelines) while keeping a control sample in the dark.

-

-

Sampling : Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis : Immediately analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method to determine the remaining concentration of HSYA.

-

Data Analysis : Calculate the degradation rate constant and half-life under each condition. Identify major degradation products using MS/MS fragmentation analysis.

Extraction, Purification, and Analysis

Obtaining high-purity HSYA from safflower requires optimized multi-step protocols.

Experimental Protocol: High-Purity Extraction and Purification of HSYA

This protocol integrates several reported methods to yield high-purity HSYA.[9][19]

-

Extraction :

-

Take powdered safflower material and add 10-15 volumes of water.

-

Perform ultrasonic extraction at 40-60°C for approximately 50 minutes.

-

Filter the mixture to obtain the crude aqueous extract.

-

-

Initial Purification :

-

Load the crude extract onto a pre-equilibrated macroporous adsorption resin column (e.g., D101 or HZ801).

-

Wash the column with water to remove highly polar impurities.

-

Perform a step-gradient elution with increasing concentrations of ethanol (B145695) in water (e.g., 10%, 20%, 60% ethanol). Collect the fractions. The HSYA-rich fraction typically elutes at lower ethanol concentrations (e.g., 10-20%).

-

-

Chromatographic Separation :

-

Concentrate the HSYA-rich fraction under reduced pressure.

-

Load the concentrate onto a Sephadex LH-20 column.

-

Elute with an appropriate solvent (e.g., water or methanol) to separate HSYA from other components based on size and polarity.

-

-

Final Purification & Finishing :

-

Pool the purified HSYA fractions and perform ultrafiltration to remove any remaining small molecules or polymers.

-

Freeze-dry the final solution to obtain HSYA as a high-purity (≥99%) yellow powder.

-

Experimental Protocol: Quantification of HSYA in Human Plasma by UPLC-MS/MS

This method is for the accurate determination of HSYA concentrations in a biological matrix.[1][2][20]

-

Sample Preparation :

-

To 100 µL of plasma, add an internal standard (IS).

-

Perform protein precipitation by adding acetonitrile (B52724) or methanol (B129727), then vortex and centrifuge.

-

Alternatively, use liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[14]

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

UPLC Conditions :

-

MS/MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), negative mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transition : Monitor the transition for HSYA (m/z 611.0 → 491.0) and the specific transition for the chosen IS.[20]

-

-

Quantification : Construct a calibration curve using standards of known concentrations and determine the concentration of HSYA in the samples by interpolating from the curve.

Biological Activity and Associated Signaling Pathways

HSYA exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its anti-inflammatory and neuroprotective actions are particularly well-documented.

HSYA has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response.[21] By inhibiting TLR4, HSYA prevents the downstream activation of adaptor proteins like MyD88, which in turn blocks the activation of transcription factor NF-κB and the MAPK signaling cascade.[1][21] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][21]

In the context of cerebral ischemia, HSYA exerts neuroprotective effects by modulating autophagy.[22][23] Under oxygen-glucose deprivation/reperfusion (OGD/R) conditions, HSYA promotes the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[22] This transcription factor then upregulates its target, BNIP3, a key protein that induces autophagy.[22][23] The activation of this autophagic process helps clear damaged cellular components and inhibits apoptosis, ultimately leading to enhanced neuronal survival and neuroprotection.[22]

Conclusion

This compound is a pharmacologically significant natural product with well-defined physicochemical properties. Its high water solubility, distinct spectroscopic profile, and known chemical structure provide a solid foundation for research and development. However, its inherent instability to pH, heat, and light presents a major formulation challenge. The detailed protocols for extraction, purification, and analysis provided herein serve as a valuable resource for obtaining and studying high-purity HSYA. Furthermore, understanding its mechanisms of action, such as the modulation of inflammatory and autophagic pathways, is crucial for its development as a therapeutic agent for cardiovascular, cerebrovascular, and neurodegenerative diseases. Future work must focus on developing stable and bioavailable delivery systems to unlock the full clinical potential of this promising compound.

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 78281-02-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 78281-02-4 [chemicalbook.com]

- 8. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. echemi.com [echemi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR solution structure study of the representative component this compound and other quinochalcone C-glycosides from Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]

- 19. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 20. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound exerts neuroprotective effects in cerebral ischemia reperfusion-injured mice by suppressing the innate immune TLR4-inducing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Bioavailability and pharmacokinetics of HSYA

An in-depth technical guide on the bioavailability and pharmacokinetics of Hydroxysafflor Yellow A (HSYA).

Introduction

This compound (HSYA) is a water-soluble quinochalcone C-glycoside that stands as the primary bioactive compound extracted from the florets of the safflower plant, Carthamus tinctorius L.[1][2] It is recognized for a wide array of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticoagulant effects, making it a key component in the treatment of cardiovascular and cerebrovascular diseases.[3][4] Safflower yellow injection, a drug approved for treating conditions like angina pectoris and cerebral infarction, contains up to 90% HSYA.[1]

Despite its therapeutic potential, the clinical application of HSYA is significantly hampered by its poor oral bioavailability.[3][5] Classified as a Biopharmaceutics Classification System (BCS) Class III drug, HSYA exhibits high solubility but low intestinal permeability.[2][6] This characteristic, combined with its chemical instability under strong acidic and alkaline conditions found in the gastrointestinal tract, leads to minimal absorption when administered orally.[1] This guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of HSYA, details the experimental protocols used for its evaluation, and explores the signaling pathways it modulates.

Pharmacokinetics of HSYA

The pharmacokinetic profile of HSYA has been characterized in various preclinical and clinical studies. Following intravenous administration, HSYA exhibits linear pharmacokinetics in rats at doses from 3 to 24 mg/kg and in dogs at doses from 6 to 24 mg/kg.[7][8]

Absorption

After oral administration in healthy human volunteers, HSYA is absorbed rapidly, reaching peak plasma concentration (Tmax) within approximately one hour.[1] However, the absolute oral bioavailability is exceedingly low, reported to be only 1.2% in rats, primarily due to its high hydrophilicity and poor permeability across the intestinal membrane.[1][9] Studies in rats indicate that the small intestine is the primary site of absorption.[1]

Distribution

HSYA demonstrates low binding to plasma proteins, with a binding rate of approximately 48.0% to 54.6% observed after 72 hours of equilibrium dialysis.[1][7][8] This low level of protein binding suggests that HSYA is less likely to have competitive binding interactions with other drugs.[3]

Metabolism and Excretion

HSYA is predominantly excreted from the body as an unchanged drug, primarily through the urine.[7][8] Following intravenous administration in rats, about 52.6% of the dose is recovered in urine, 8.4% in feces, and 1.4% in bile within 48 hours.[7][8] After oral administration, 48% of the prototype drug is excreted in urine and 2.9% in feces.[5] The elimination half-life (t1/2) in humans after a single oral dose ranges from 2.6 to 3.5 hours.[1]

Pharmacokinetic Parameters

The key pharmacokinetic parameters for HSYA from various studies are summarized in the table below.

| Species | Administration Route | Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC (mg·h/L) | Absolute Bioavailability (F) | Reference |

| Human | Intravenous | 35 mg | 2.02 ± 0.18 | - | 3.32 | - | - | [3] |

| Human | Intravenous | 70 mg | 7.47 ± 0.67 | - | 3.32 | - | - | [3] |

| Human | Intravenous | 140 mg | 14.48 ± 4.70 | - | 3.32 | - | - | [3] |

| Human | Oral | Single Dose | - | ~1.0 | 2.6 - 3.5 | - | - | [1] |

| Rat | Oral Gavage | - | - | ~0.17 | - | - | 1.2% | [1][5] |

Table 1: Summary of HSYA Pharmacokinetic Parameters

Strategies to Enhance Oral Bioavailability

The primary challenge for the oral delivery of HSYA is its low bioavailability.[6] Numerous formulation strategies and drug delivery systems have been investigated to overcome this limitation by enhancing its permeability and protecting it from the harsh gastrointestinal environment.

| Delivery System / Strategy | Mechanism / Description | Enhancement of Bioavailability | Reference |

| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | A w/o/w double emulsion system that self-emulsifies in the GI tract, protecting HSYA and inhibiting P-gp expression. | Significantly improves oral absorption. | [6][10] |

| Chitosan Complex | Chitosan, a natural polymer, forms a complex with HSYA, effectively improving its oral absorption. | Relative bioavailability increased to 476%. | [5][11] |

| Natural Deep Eutectic Solvent (NADES) | A solvent of glucose and choline (B1196258) chloride decreases mucus viscosity and increases the absorption rate constant. | Relative oral bioavailability increased to 326.08%. | [2] |

| Solid Lipid Nanoparticles (SLNs) | HSYA is encapsulated in spherical nanoparticles (avg. diameter 174 nm), improving stability and absorption. | Increased oral bioavailability in rats by 3.97-fold. | [5] |

| Phospholipid Complex | Increases the lipophilicity of HSYA, which is then dissolved in an oil solution to form a lipid-based preparation. | Increased oral bioavailability in rats by approximately 37 times. | [5] |

| Hydrophobic Nanoparticles | HSYA is incorporated into hydrophobic nanoparticles, which can open the tight junctions between Caco-2 cells. | Significantly improved bioavailability in rats. | [12][13] |

Table 2: Strategies and Drug Delivery Systems to Enhance HSYA Oral Bioavailability

Experimental Protocols

The characterization of HSYA's pharmacokinetics relies on a series of standardized in vivo and in vitro experimental protocols.

In Vivo Pharmacokinetic Studies

These studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

-

Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used models.[7][8]

-

Administration and Dosing: For oral bioavailability studies, HSYA is typically administered via oral gavage. For comparison and to determine absolute bioavailability, an intravenous (IV) administration group (injection or infusion) is included. Doses in rats have ranged from 3 to 24 mg/kg (IV) and in dogs from 6 to 24 mg/kg (IV).[8]

-

Sample Collection: Blood samples are collected serially from the tail vein or other appropriate sites at predetermined time points post-administration. For excretion studies, urine, feces, and bile (via bile duct cannulation) are collected over specified periods (e.g., 24 or 48 hours).[7][8]

-

Sample Preparation: Plasma is separated from blood by centrifugation. Biological samples (plasma, urine, bile, homogenized feces) undergo an extraction process, often a protein precipitation or liquid-liquid extraction, to isolate HSYA from endogenous matrix components.

-

Analysis: The concentration of HSYA in the prepared samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of HSYA in biological matrices.

-

Instrumentation: An HPLC system equipped with a UV-Vis or a mass spectrometry (MS) detector.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient mixture of an acidic aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Validation: The HPLC method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]

In Vitro Permeability Assays

In vitro models are used to investigate the mechanisms underlying HSYA's poor absorption.

-

Caco-2 Cell Monolayer Model: This is the most widely used in vitro model to predict intestinal drug absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transporter proteins like P-glycoprotein (P-gp).

-

Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study: HSYA solution (with or without absorption enhancers) is added to the apical (AP) side (representing the intestinal lumen), and samples are taken from the basolateral (BL) side (representing the blood) over time. To study efflux, HSYA is added to the BL side, and samples are taken from the AP side.

-

Analysis: The concentration of HSYA in the receiver compartment is measured by HPLC to determine the apparent permeability coefficient (Papp). The involvement of efflux transporters like P-gp can be assessed by co-administration of known inhibitors.[6]

-

HSYA and Cellular Signaling Pathways

HSYA exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. HSYA has been shown to inhibit the viability and migration of vascular smooth muscle cells (VSMCs) by inactivating the PI3K/Akt signaling pathway.[4] This effect is beneficial in preventing neointimal hyperplasia. HSYA treatment leads to decreased phosphorylation of Akt and restores the production of nitric oxide (NO), a molecule that inhibits VSMC proliferation.[4]

HIF-1α Mediated Pathways

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen conditions (hypoxia). HSYA has been found to interact with HIF-1α-mediated pathways to exert protective effects in ischemic conditions.

-

HIF-1α/VEGF Pathway: In mesenchymal stem cells (MSCs) subjected to hypoxia and serum deprivation, HSYA provides protection against apoptosis by activating the HIF-1α/VEGF (Vascular Endothelial Growth Factor) signaling pathway.[14] HSYA treatment increases the expression of both HIF-1α and its downstream target VEGF, which promotes cell survival.[14]

-

HIF-1α/BNIP3 Pathway and Autophagy: In a model of oxygen-glucose deprivation and reperfusion (OGD/R), HSYA exerts neuroprotective effects by activating autophagy through the HIF-1α/BNIP3 signaling pathway.[15] HSYA intervention promotes the expression of HIF-1α and BNIP3 (Bcl-2/adenovirus E1B 19-kDa-interacting protein 3), a key regulator of mitophagy, leading to an increase in autophagy and a reduction in apoptosis.[15]

References

- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 2. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 6. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

The Core Signaling Pathways of Hydroxysafflor Yellow A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower.[1] Possessing a range of pharmacological properties, HSYA has garnered significant attention for its therapeutic potential in a variety of diseases, including cardiovascular and cerebrovascular conditions, neurodegenerative disorders, and cancer.[1][2] Its mechanisms of action are multifaceted, primarily revolving around the modulation of key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways influenced by HSYA, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Core Signaling Pathways Modulated by this compound

HSYA exerts its biological effects by targeting several critical signaling cascades. The most well-documented of these include the PI3K/Akt, MAPK, Nrf2, JAK/STAT, and HIF-1α pathways. These pathways are central to cellular processes such as proliferation, survival, inflammation, and response to oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. HSYA has been shown to modulate this pathway in various contexts, often leading to pro-survival and anti-apoptotic effects.[3] In models of cerebral ischemia-reperfusion injury, HSYA promotes the phosphorylation of Akt, which in turn can inhibit downstream apoptotic effectors.[3] Conversely, in some cancer cell lines, HSYA can suppress the PI3K/Akt/mTOR pathway, leading to reduced cell viability and migration.[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Properties of Hydroxysafflor Yellow A

This compound (HSYA), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant scientific interest for its potent pharmacological activities.[1][2] Among its diverse therapeutic effects, the antioxidant properties of HSYA are particularly noteworthy, positioning it as a promising candidate for the treatment of various pathologies rooted in oxidative stress, such as cardiovascular and cerebrovascular diseases.[1][3][4] This technical guide provides a comprehensive overview of the antioxidant mechanisms of HSYA, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanisms of Antioxidant Action

HSYA exerts its antioxidant effects through a multi-pronged approach that includes direct scavenging of reactive oxygen species (ROS) and the reinforcement of endogenous antioxidant defense systems. This dual action effectively mitigates cellular damage induced by oxidative insults.

1.1. Direct Radical Scavenging

HSYA has demonstrated the ability to directly neutralize various free radicals. This activity is fundamental to its immediate protective effects against oxidative damage. In vitro assays have confirmed its capacity to scavenge radicals, thereby inhibiting lipid peroxidation and other detrimental oxidative processes.[5][6]

1.2. Enhancement of Endogenous Antioxidant Defenses

A crucial aspect of HSYA's antioxidant capacity is its ability to upregulate the body's own defense mechanisms. It achieves this by increasing the activity and expression of key antioxidant enzymes:

-

Superoxide (B77818) Dismutase (SOD): HSYA treatment has been shown to significantly increase the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[7][8][9][10]

-

Catalase (CAT): Following the action of SOD, HSYA also enhances the activity of CAT, which facilitates the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of the highly reactive hydroxyl radical.[10]

-

Glutathione (B108866) Peroxidase (GPx): HSYA boosts the activity of GPx, an enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reductant.[7][8]

1.3. Attenuation of Oxidative Stress Markers

The efficacy of HSYA as an antioxidant is further evidenced by its ability to reduce the levels of key biomarkers of oxidative stress:

-

Malondialdehyde (MDA): As an end product of lipid peroxidation, MDA is a widely used indicator of oxidative damage. Numerous studies have reported a significant decrease in MDA levels in various tissues and cell lines following HSYA administration.[7][8][9][10]

-

Reactive Oxygen Species (ROS): HSYA treatment effectively lowers the overall intracellular accumulation of ROS in response to oxidative stimuli.[7][8][11]

-

8-hydroxy-2'-deoxyguanosine (8-OHdG): This marker of oxidative DNA damage has been shown to be reduced by HSYA treatment, indicating a protective effect on genetic material.[9][11]

Core Signaling Pathways

The antioxidant effects of HSYA are not merely a result of direct chemical interactions but are orchestrated through the modulation of complex intracellular signaling pathways.

2.1. The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. HSYA is a potent activator of this pathway.[12][13][14] Upon exposure to HSYA, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various antioxidant genes, and initiates their transcription. Key downstream targets include:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[1][12][13]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A detoxifying enzyme that protects against oxidative stress.[14]

2.2. The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a pro-survival signaling cascade that is often implicated in the antioxidant effects of HSYA.[1][15] Activation of PI3K/Akt can lead to the phosphorylation and subsequent inhibition of downstream targets that promote apoptosis. Furthermore, this pathway can act upstream of Nrf2, facilitating its activation and the subsequent antioxidant response.[16][17] HSYA has been shown to promote the phosphorylation of Akt, thereby initiating this protective cascade.[1]

2.3. The SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance, metabolism, and aging. HSYA has been found to exert neuroprotective effects by activating the SIRT1 pathway.[7][8][18] This activation can lead to the deacetylation and subsequent activation of downstream targets like Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are involved in the antioxidant response and mitochondrial biogenesis.[7]

Quantitative Data on Antioxidant Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the antioxidant efficacy of HSYA.

Table 1: In Vitro Antioxidant Activity of HSYA

| Assay Type | Model System | HSYA Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| ROS Scavenging | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease in ROS levels | [7][8] |

| MDA Reduction | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease in MDA levels | [7][8] |

| Cell Viability | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent increase in cell viability | [7] |

| ROS Scavenging | H₂O₂-induced HepG2 cells | Not specified | Promotes expression of antioxidant factors | [4] |

| ROS Scavenging | OGD/R-induced PC12 cells | Not specified | Suppression of intracellular oxidative stress |[11][19] |

Table 2: Effects of HSYA on Antioxidant Enzyme Activities

| Enzyme | Model System | HSYA Treatment | Change in Activity | Reference |

|---|---|---|---|---|

| SOD | MCAO/R rat serum | Dose-dependent | Upregulated | [7][8] |

| GSH-Px | MCAO/R rat serum | Dose-dependent | Upregulated | [7][8] |

| SOD | Diabetic retinopathy rat model | Not specified | Increased | [12] |

| SOD | MCT-induced PAH rat lung tissue | Not specified | Increased (from 40.25 to 55.71 U/mg protein) | [9] |

| SOD | Traumatic brain injury rat model | Not specified | Increased | [10][11] |

| CAT | Traumatic brain injury rat model | Not specified | Increased | [10][11] |

| GSH/GSSG Ratio | Traumatic brain injury rat model | Not specified | Increased |[10][11] |

Table 3: Effects of HSYA on Oxidative Stress Markers

| Marker | Model System | HSYA Treatment | Change in Level | Reference |

|---|---|---|---|---|

| ROS | MCAO/R rat serum | Dose-dependent | Downregulated | [7][8] |

| MDA | MCAO/R rat serum | Dose-dependent | Downregulated | [7][8] |

| MDA | Diabetic retinopathy rat model | Not specified | Decreased | [12][13] |

| MDA | MCT-induced PAH rat lung tissue | Not specified | Decreased (from 2.18 to 1.15 nmol/mg protein) | [9] |

| 8-OHdG | MCT-induced PAH rat lung tissue | Not specified | Decreased (from 71.67 to 45.65 ng/g protein) | [9] |

| MDA | Traumatic brain injury rat model | Not specified | Decreased |[10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antioxidant properties of HSYA.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.[20]

-

Sample Preparation: Dissolve HSYA in methanol to create a series of concentrations. A known antioxidant like quercetin (B1663063) or Trolox should be used as a positive control.[20]

-

Reaction: In a 96-well plate, add a specific volume of the HSYA solution to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against HSYA concentration.[20]

4.2. Measurement of Intracellular ROS, MDA, and Antioxidant Enzymes

This protocol describes a general workflow for cellular and tissue-based assays.

-

Model Induction: Induce oxidative stress in a relevant model, e.g., oxygen-glucose deprivation/reperfusion (OGD/R) in cultured neurons or middle cerebral artery occlusion/reperfusion (MCAO/R) in rats.[7][8]

-

HSYA Treatment: Administer HSYA at various concentrations or dosages to the experimental groups.

-

Sample Collection:

-

Cells: Harvest cells, sonicate them on ice, and centrifuge at 12,000 rpm for 10 minutes to collect the supernatants.[7][8]

-

Serum: Collect blood samples and centrifuge at 4,000 rpm for 15 minutes at 4°C to obtain serum.[7][8]

-

Tissues: Homogenize tissues in an appropriate buffer and centrifuge to collect the supernatant.

-

-

Quantification: Use commercially available ELISA kits or colorimetric assay kits to measure the levels of ROS, MDA, SOD, and GSH-Px according to the manufacturer's instructions.[7][8]

4.3. Western Blot Analysis for Signaling Proteins

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Extract total protein from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate protein samples by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, SIRT1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound exhibits robust antioxidant properties through a combination of direct radical scavenging and the modulation of key cellular signaling pathways, primarily the Nrf2/ARE, PI3K/Akt, and SIRT1 pathways. The compelling quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for mitigating diseases associated with oxidative stress.

Future research should focus on further elucidating the intricate crosstalk between these signaling pathways in response to HSYA. Clinical trials are warranted to translate the promising preclinical findings into effective therapies for human diseases. Additionally, the development of novel drug delivery systems could enhance the bioavailability and targeted delivery of HSYA, thereby maximizing its therapeutic efficacy.[1][2]

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]

- 4. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]

- 5. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 8. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound improves established monocrotaline-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound exerts antioxidant effects in a rat model...: Ingenta Connect [ingentaconnect.com]

- 11. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound protects against angiotensin II-induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Has Pleiotropic Targets in Hippocampal Neurons Exposed to Iron-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]

- 18. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 19. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Anti-inflammatory Effects of Hydroxysafflor Yellow A (HSYA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a prominent chalconoid glycoside derived from the dried flowers of Carthamus tinctorius L., has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying HSYA's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and presents visual representations of the signaling cascades to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions.[1][2] this compound (HSYA) has emerged as a promising therapeutic agent with a diverse pharmacological profile, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3][4] This guide aims to consolidate the current understanding of HSYA's anti-inflammatory actions to facilitate further research and development.

Core Mechanisms of Anti-inflammatory Action

HSYA exerts its anti-inflammatory effects by targeting multiple signaling pathways that are central to the inflammatory response. The subsequent sections will delve into the specific molecular interactions and their consequences.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] HSYA has been shown to potently inhibit this pathway through several mechanisms. In various cell types, HSYA treatment has been demonstrated to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][7] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[5] Furthermore, HSYA has been observed to down-regulate the expression of upstream activators of the NF-κB pathway, such as Toll-like receptor 4 (TLR4).[5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis.[8][9] HSYA has been shown to attenuate the phosphorylation of key kinases within these cascades, including p38 and JNK.[8] By inhibiting the activation of these MAPK pathways, HSYA effectively reduces the expression of downstream inflammatory mediators.[8][9]

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling, and its dysregulation is linked to numerous inflammatory and autoimmune diseases.[10][11] HSYA has been reported to interfere with this pathway by inhibiting the phosphorylation of JAK2 and subsequently STAT1 and STAT3.[10][11][12] This inhibition prevents the nuclear translocation of STAT proteins and the subsequent transcription of target inflammatory genes.[10][11]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][13] HSYA has been found to inhibit the activation of the NLRP3 inflammasome.[1][13] Studies have shown that HSYA can decrease the expression of NLRP3, ASC, and caspase-1, which are essential components of the inflammasome complex.[13] This leads to a reduction in the cleavage of pro-caspase-1 to its active form and consequently, a decrease in the maturation and release of IL-1β and IL-18.[1][13]

Quantitative Data Summary

The anti-inflammatory effects of HSYA have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency in various experimental models.

Table 1: In Vitro Anti-inflammatory Activity of HSYA

| Cell Line | Inflammatory Stimulus | Measured Parameter | HSYA Concentration | % Inhibition / Effect | Reference |

| RAW264.7 Macrophages | LPS (1 µg/mL) | NLRP3 expression | 50-100 µM | Dose-dependent decrease | [1] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | Cleaved IL-1β expression | 50-100 µM | Notable decrease | [1] |

| Human fetal lung fibroblasts (MRC-5) | TNF-α (5 ng/mL) | Cell proliferation | Not specified | Partial suppression | [7] |

| Human chondrocytes | IL-1β | Pro-inflammatory cytokines | 2.5-40 µM | Dose-dependent inhibition | [8] |

| Rat primary microglial cells | LPS | iNOS, TNFα, IL-1β, IL-6 mRNA | 5 µM | Dose-dependent decrease | [14] |

Table 2: In Vivo Anti-inflammatory Activity of HSYA

| Animal Model | Disease Model | HSYA Dosage | Measured Parameter | Outcome | Reference |

| Rats | Ischemia/Reperfusion-induced Acute Kidney Injury | Not specified | NF-κBp65, p-IKKβ, IκBα expression | Dose-dependent suppression | [5] |

| Rats | Ischemia/Reperfusion-induced Acute Kidney Injury | Not specified | IL-1β, IL-6, TNF-α levels | Decreased | [5] |

| Rats | Myocardial Ischemia/Reperfusion | Not specified | NLRP3, ASC, Caspase-1 expression | Downregulated | [13] |

| Rats | Myocardial Ischemia/Reperfusion | Not specified | Serum IL-1β and IL-18 levels | Decreased | [13] |

| Mice | Surgically induced Osteoarthritis | Not specified | Not specified | Protective effects observed | [8] |

| Rats | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Ulcerative Colitis | Not specified | TNF-α, IL-1β, IL-6 levels | Dose-dependent reversal | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of HSYA's anti-inflammatory effects.

In Vitro Assays

-

Cell Culture and Treatment:

-

Cell Lines: RAW264.7 (murine macrophages), HK-2 (human proximal renal tubular cells), H9c2 (rat cardiomyocytes), MRC-5 (human fetal lung fibroblasts), primary microglia.

-

Inflammatory Stimuli: Lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL. Tumor Necrosis Factor-alpha (TNF-α) at concentrations around 5-10 ng/mL. Interleukin-1 beta (IL-1β) at concentrations around 10 ng/mL.

-

HSYA Treatment: Cells are typically pre-treated with HSYA at various concentrations (e.g., 10, 25, 50, 100 µM) for a period of 1 to 24 hours prior to the addition of the inflammatory stimulus.

-

-

Western Blot Analysis:

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Protocol Outline:

-

Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (typically 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk or BSA in TBST.

-

Incubation with primary antibodies overnight at 4°C. Examples of primary antibodies include those against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, NLRP3, ASC, Caspase-1, IL-1β, JAK2, p-JAK2, STAT1, p-STAT1, STAT3, p-STAT3.

-

Incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection using an enhanced chemiluminescence (ECL) substrate.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To quantify the concentration of secreted pro-inflammatory cytokines in cell culture supernatants or serum.

-

Protocol Outline:

-

Cell culture supernatants or serum samples are collected.

-

Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-18) are used according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm, and cytokine concentrations are calculated based on a standard curve.

-

-

In Vivo Models

-

Animal Models:

-

Species and Strain: Sprague-Dawley rats, C57BL/6 mice.

-

Inflammation Induction:

-

Ischemia/Reperfusion Injury: Typically induced by ligating a major artery (e.g., renal artery, coronary artery) for a specific period (e.g., 45 minutes) followed by reperfusion.

-

LPS-induced Systemic Inflammation: Intraperitoneal injection of LPS.

-

DSS-induced Colitis: Administration of dextran sulfate sodium in drinking water.

-

-

-

HSYA Administration:

-

Route: Intraperitoneal injection, intravenous injection, or oral gavage.

-

Dosage: Varies depending on the study, typically in the range of 10-100 mg/kg body weight.

-

-

Outcome Measures:

-

Histopathological analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Immunohistochemistry/Immunofluorescence: To detect the expression and localization of inflammatory markers in tissues.

-